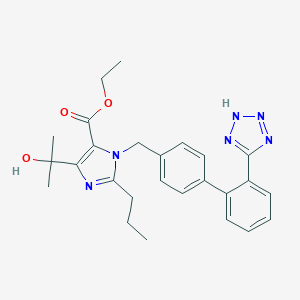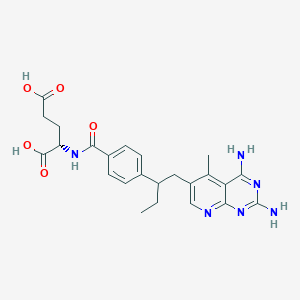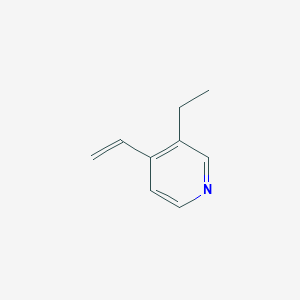![molecular formula C10H11F3O3 B148510 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol CAS No. 160969-02-8](/img/structure/B148510.png)
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol
Descripción general
Descripción
The compound of interest, 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol, is a structurally complex molecule that falls within the category of Aryl Alkyl Alcohols (AAAs). These compounds are characterized by an aryl group, which may be a substituted or unsubstituted benzene ring, covalently bonded to an alkyl alcohol group. The AAAs are known for their diverse applications, including their use as fragrance ingredients due to their ability to impart scent to various consumer products .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, as seen in the preparation of 2-[4-(2-bromoethoxy)phenoxy]ethanol, which is synthesized from 4-(benzyloxy)phenol through a series of reactions . Another example is the synthesis of a complex molecule involving a 2-phenoxyphenyl group, which was achieved by treating a triazole with sodium methoxide . These methods suggest that the synthesis of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol would likely require careful planning and execution of multiple reaction steps.
Molecular Structure Analysis
The molecular structure of AAAs, including 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol, is characterized by the presence of an alcohol group attached to an aryl group. The conformational landscapes of similar molecules, such as 2-phenoxy ethanol, have been studied using a combination of experimental techniques and computational methods, revealing that these molecules can display a variety of structures stabilized by intramolecular hydrogen bonds .
Chemical Reactions Analysis
AAAs can participate in various chemical reactions. For instance, the conversion of alcohols to alkyl fluorides or carboxylic acids to their trifluoromethyl derivatives can be achieved using deoxofluorination agents like Bis(2-methoxyethyl)aminosulfur trifluoride . This suggests that 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol could potentially undergo similar transformations under the right conditions.
Physical and Chemical Properties Analysis
The physical properties of AAAs are crucial for their application in fragrances. For example, 2-(4-methylphenoxy)ethanol has been evaluated for its physical properties, acute toxicity, skin irritation, mucous membrane irritation, and skin sensitization data . These properties are essential for determining the safety and efficacy of such compounds in consumer products. Additionally, the extraction of alcohols from water using ionic liquids has been studied, which is relevant for the separation and purification processes of AAAs .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis Methods : A novel synthetic route for 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine, a key intermediate of Silodosin, an α1-adrenoceptor antagonist, was developed using 2-nitrochlorobenzene as the starting material. This method is noted for its convenience and economy in accessing the intermediate (Luo, Chen, Zhang, & Huang, 2008).
Applications in Material Science
- Adsorption Studies : The adsorption and reaction of 2,2,2-trifluoroethanol on silica were studied using microcalorimetric and infrared spectroscopic measurements combined with quantum-chemical calculations. This research is crucial for understanding the interactions between these compounds and surfaces like silica (Natal-Santiago & Dumesic, 1998).
Environmental and Biological Studies
- Anaerobic Ether Cleavage : 2-Phenoxyethanol is converted into phenol and acetate by a strictly anaerobic Gram-positive bacterium, providing insights into ether bond cleavage mechanisms in anoxic environments. This process involves an intramolecular H/OC6H5 exchange, proposing a novel understanding of ether cleavage under anaerobic conditions (Speranza et al., 2002).
Photophysical and Photochemical Properties
- Photophysical and Photochemical Properties : Research on zinc phthalocyanines bearing fluoro-functionalized substituents, which includes the synthesis of derivatives like 2-[2-(2,3,5,6-tetrafluorophenoxy)ethoxy]ethanol, sheds light on the effects of fluoro-functionalized groups on photodegradation and fluorescence properties. Such studies are significant in the field of photochemistry and material sciences (Aktaş, Pişkin, Durmuş, & Bıyıklıoğlu, 2014).
Spectroscopic Studies
- Spectroscopic Analysis : The conformational landscapes of 2-phenoxy ethanol and its hydrated clusters were studied in the gas-phase, offering a model for pharmaceutical β-blockers. This involved resonant two-photon ionisation (R2PI), laser-induced-fluorescence (LIF), and resonant ion-dip infra-red spectroscopy (RIDIRS), coupled with high-level ab initio calculations (Macleod & Simons, 2002).
Chemical Reaction Mechanisms
- Chemical Conversion Processes : The conversion of 2-phenoxyethanol to phenol and acetate by Acetobacterium sp. strain LuPhet1 proceeds through acetaldehyde, involving a unique H-atom migration. This study offers significant insights into the stereochemistry and reaction mechanisms of such conversions (Speranza, Mueller, Orlandi, Morelli, Manitto, & Schink, 2003).
Applications in Organic Synthesis
- Gold(I)-Catalyzed Reactions : Gold(I)-catalyzed intermolecular hydroalkoxylation of allenes with alcohols, including phenol and 2-phenoxy ethanol, represents a significant development in organic synthesis, offering a new avenue for the creation of diverse organic molecules (Zhang & Widenhoefer, 2008).
Extraction Techniques
- Extraction from Aqueous Solutions : The extraction of 2-(4-hydroxyphenyl)ethanol from aqueous solution by emulsion liquid membranes was studied, focusing on the effects of additives in the membrane phase on solute permeation. This research is vital for understanding extraction techniques in various applications, including environmental and pharmaceutical fields (Reis, Freitas, Ferreira, & Carvalho, 2006).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O3/c11-10(12,13)7-16-9-4-2-1-3-8(9)15-6-5-14/h1-4,14H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQLAUDPJQVGNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCO)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444772 | |
| Record name | 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol | |
CAS RN |
160969-02-8 | |
| Record name | 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


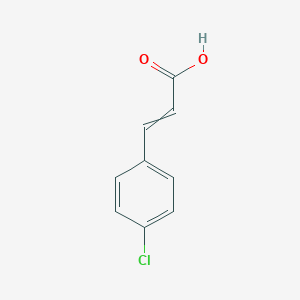
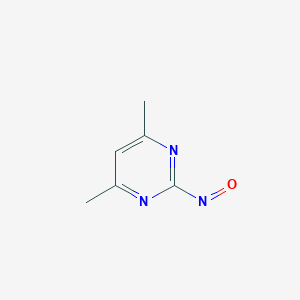
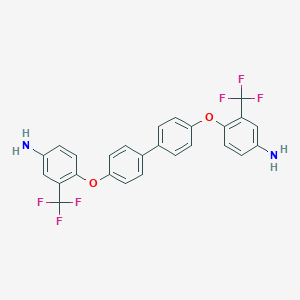
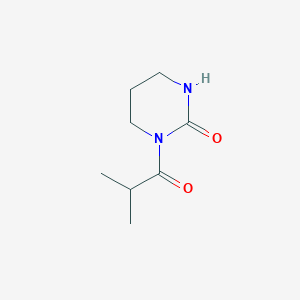
![Carbamic acid, [(1S)-2-fluoro-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B148440.png)
![3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL](/img/structure/B148443.png)
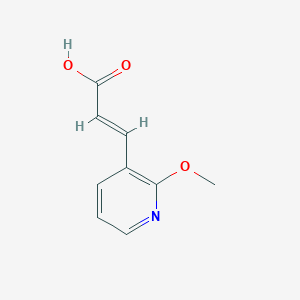
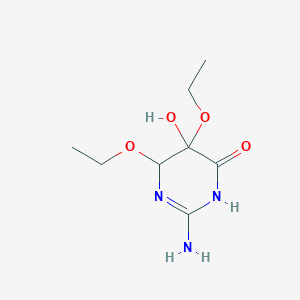
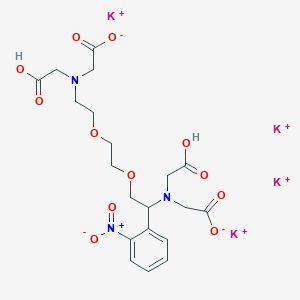
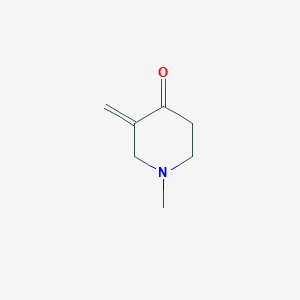
![2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole](/img/structure/B148480.png)
